Zingerone
Overview
Description
Zingerone, also known as vanillylacetone, is a major flavor component of ginger . It is a crystalline solid that is sparingly soluble in water and soluble in ether . Zingerone is similar in chemical structure to other flavor chemicals such as vanillin and eugenol . It is used as a flavor additive in spice oils and in perfumery to introduce spicy aromas .
Synthesis Analysis
Zingerone was first isolated from the ginger root in 1917 by Hiroshi Nomura . Nomura identified and later patented a method for the synthesis of zingerone, in which vanillin and acetone are reacted under basic conditions to form dehydrozingerone . This reaction is followed by catalytic hydrogenation of the intermediate compound in order to form zingerone .Molecular Structure Analysis
Zingerone is a methyl ketone that is 4-phenylbutan-2-one in which the phenyl ring is substituted at positions 3 and 4 by methoxy and hydroxy groups respectively . The carbonyl group, methoxy group, and phenol of zingerone are key sites for the attraction of B. jarvisi .Chemical Reactions Analysis
Zingerone is recognized as being a particularly efficient free radical scavenger . It is able to scavenge and degrade free radicals and reactive oxygen species in the body, and inhibits enzymes involved in the generation of these reactive oxygen species .Physical And Chemical Properties Analysis
Zingerone is a crystalline solid that is sparingly soluble in water and soluble in ether . It is similar in chemical structure to other flavor chemicals such as vanillin and eugenol . It is used as a flavor additive in spice oils and in perfumery to introduce spicy aromas .Scientific Research Applications
1. Radiation Protection
Zingerone has demonstrated protective effects against radiation-induced genetic damage and apoptosis in human lymphocytes. It significantly reduced the frequency of micronuclei, DNA damage, and apoptotic cells, suggesting its potential in mitigating radiation-induced cellular damage (Rao et al., 2011). Similar effects were observed in Chinese hamster lung fibroblast cells, where zingerone treatment led to increased cell survival, reduced genotoxicity, and oxidative stress reduction (Rao & Rao, 2010).
2. Osteoarthritis and Cartilage Health
Zingerone was found to suppress cartilage degradation in osteoarthritis models. It reduced the level of matrix metalloproteinase-13 and halted cartilage explant degradation, suggesting its efficacy in treating joint inflammation and preventing cartilage damage (Ruangsuriya et al., 2016).
3. Acute Lung Injury
In studies on mice, zingerone attenuated lipopolysaccharide-induced acute lung injury. It significantly inhibited the production of proinflammatory cytokines and reduced pulmonary histopathologic changes, suggesting a protective role in lung tissue (Xie et al., 2014).
4. Nephrotoxicity and Kidney Health
Zingerone showed protective effects against cisplatin-induced nephrotoxicity in rats. It decreased oxidative stress, apoptosis, and inflammation in the kidney, enhancing renal function and structural integrity (Kandemir et al., 2019).
5. Diabetes Management
In type-2 diabetic rats, zingerone modulated hyperglycemia and hyperlipidemia. It significantly reduced glucose and insulin levels and improved lipid profiles and antioxidant markers, indicating its potential in diabetes management (Anwer et al., 2019).
6. Aging and Inflammation
Zingerone demonstrated anti-inflammatory effects in aged rat kidneys by suppressing NF-kappaB activation and pro-inflammatory enzymes. It modulates oxidative stress and inflammation, potentially beneficial against age-related inflammatory diseases (Kim et al., 2010).
7. Gastric Ulcers
Zingerone showed protective effects against ethanol-induced gastric ulcers in rats. It reduced ulcer number and length and modulated malondialdehyde and nitric oxide levels, suggesting its role in managing gastrointestinal diseases (Karampour et al., 2019).
8. Hepatotoxicity
In rats, zingerone protected against alcohol-induced hepatotoxicity. It exhibited antihyperlipidemic and antiapoptotic potential, reversing ethanol-induced changes in liver function markers and lipid profiles (Mani et al., 2017).
9. Skin Health
Zingerone analog, acetyl zingerone, showed positive effects on skin health by increasing collagen production, inhibiting MMPs, and repressing inflammatory gene expression, indicating potential applications in skin aging treatment (Swindell et al., 2020).
Future Directions
Zingerone has shown potential in various areas of research. For instance, it has been found to suppress tumor development through decreasing cyclin D1 expression and inducing mitotic arrest . It also promotes osteoblast differentiation via the MiR-200c-3p/smad7 regulatory axis in human bone mesenchymal stem cells . These findings suggest that zingerone could have potential applications in cancer therapy and bone health .
properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYLAHXKWMRDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047420 | |
Record name | 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a spicy pungent odor like ginger; [Merck Index] Commercial substance: Yellowish liquid; [HSDB] Solid; [MSDSonline], Solid, Yellowish to yellow-brown crystalline mass, sweet, spicy, warm, heavy floral, mildly animal balsamic, vanilla like odour | |
Record name | Zingerone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7801 | |
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Record name | Zingerone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Zingerone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/602/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
187-188 °C @ 14 mm Hg, 141.00 to 0.50 °C. @ 0.00 mm Hg | |
Record name | ZINGERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Zingerone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
APPROX 102 °C | |
Record name | ZINGERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sparingly sol in water, petroleum ether; sol in ether, dil alkalies, Very soluble in ethyl ether, SOLUBILITY 1:1 IN 50% ALCOHOL, slightly soluble in water, moderately soluble (in ethanol) | |
Record name | ZINGERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Zingerone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/602/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.138-1.139 @ 25 °C | |
Record name | ZINGERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Zingerone | |
Color/Form |
Crystals from acetone, petroleum ether, ether plus petroleum ether | |
CAS RN |
122-48-5 | |
Record name | Zingerone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Zingerone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zingerone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15589 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vanillylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15335 | |
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Record name | 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-hydroxy-3-methoxyphenyl)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.136 | |
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Record name | ZINGERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MMW850892 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ZINGERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Zingerone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40.5 °C, 41 °C | |
Record name | ZINGERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Zingerone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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